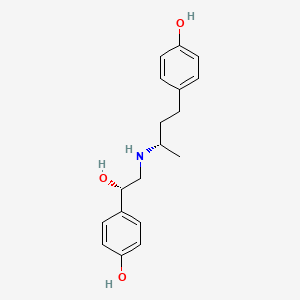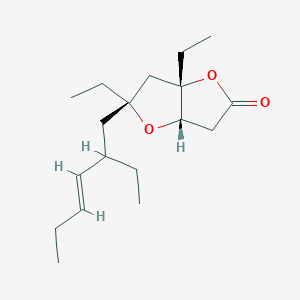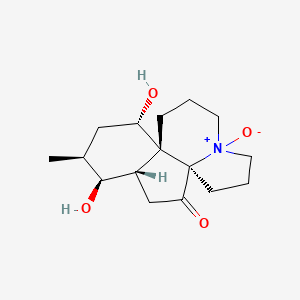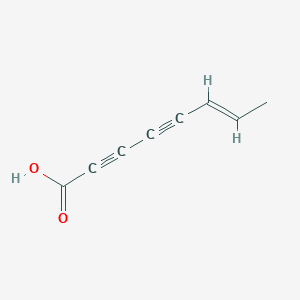
4-Hydroxyphenylaceton
Übersicht
Beschreibung
It is the para-hydroxy analog of phenylacetone and is an inactive metabolite of amphetamine in humans . This compound is significant in various biochemical pathways and has diverse applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenylacetone has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a metabolite in the study of amphetamine metabolism.
Medicine: Research on its metabolic pathways helps in understanding drug interactions and effects.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
4-Hydroxyphenylacetone is the para-hydroxy analog of phenylacetone, an inactive metabolite of amphetamine in humans . It primarily targets enzymes involved in the metabolic pathways of amphetamine, such as cytochrome P450 and dopamine beta-hydroxylase (DBH) .
Mode of Action
4-Hydroxyphenylacetone interacts with its targets by undergoing a series of biochemical reactions. It is produced directly from the inactive metabolite phenylacetone when it occurs as a metabolite of amphetamine . It is also suggested that 4-Hydroxyphenylacetone could be oxidized to form a reactive quinone methide intermediate .
Biochemical Pathways
The compound affects the metabolic pathways of amphetamine in humans. It is involved in the para-hydroxylation process, which is catalyzed by the enzyme cytochrome P450 . It is also involved in the beta-hydroxylation process, which is catalyzed by DBH . The compound forms diastereomeric glutathione conjugates, which is consistent with the formation of an intermediate quinone methide .
Pharmacokinetics
It is known that the rate of conjugate formation with 4-hydroxyphenylacetone is significantly greater than that with acetaminophen . This suggests that the compound may have a faster metabolic rate, which could impact its bioavailability.
Result of Action
It is suggested that the compound is more hepatotoxic than acetaminophen . This may be the result of differences in the metabolic rate and/or the type of reactive intermediate formed .
Action Environment
The action, efficacy, and stability of 4-Hydroxyphenylacetone can be influenced by various environmental factors. For example, the presence of other compounds, such as phenobarbital, can enhance its metabolism and toxicity . Furthermore, the compound’s action can be protected by N-Acetylcysteine .
Biochemische Analyse
Biochemical Properties
4-Hydroxyphenylacetone is involved in several biochemical reactions, primarily as a metabolite of amphetamine. It interacts with enzymes such as cytochrome P450 (CYP2D6) and dopamine beta-hydroxylase (DBH). CYP2D6 catalyzes the para-hydroxylation of phenylacetone to produce 4-Hydroxyphenylacetone. DBH further metabolizes 4-Hydroxyphenylacetone to 4-hydroxynorephedrine . These interactions are crucial for the metabolic pathways of amphetamine in humans.
Cellular Effects
4-Hydroxyphenylacetone has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in rat liver slices, 4-Hydroxyphenylacetone has been shown to be more hepatotoxic than acetaminophen, indicating its significant impact on cellular health . The compound’s interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates, which can cause cellular damage.
Molecular Mechanism
The molecular mechanism of 4-Hydroxyphenylacetone involves its conversion from phenylacetone via para-hydroxylation by CYP2D6. This compound can further undergo beta-hydroxylation by DBH to form 4-hydroxynorephedrine . The formation of reactive intermediates, such as quinone methide, during its metabolism can lead to cellular toxicity. These intermediates can bind to cellular macromolecules, causing enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyphenylacetone change over time. The compound’s stability and degradation are influenced by various factors, including enzyme activity and environmental conditions. Studies have shown that 4-Hydroxyphenylacetone can cause significant hepatotoxicity in rat liver slices over time, with approximately 50% of hepatocytes being killed after 6 hours of incubation at a concentration of 5 mM . This indicates that the compound’s effects can be time-dependent and may vary with different experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Hydroxyphenylacetone vary with different dosages in animal models. In rat liver slices, higher concentrations of 4-Hydroxyphenylacetone (5 mM) have been shown to cause significant hepatotoxicity, whereas lower concentrations may have less severe effects . This suggests that the compound has a dose-dependent impact on cellular health, with higher doses potentially leading to toxic or adverse effects.
Metabolic Pathways
4-Hydroxyphenylacetone is involved in the metabolic pathways of amphetamine. It is produced from phenylacetone via para-hydroxylation by CYP2D6 and can be further metabolized to 4-hydroxynorephedrine by DBH . These metabolic pathways are essential for the detoxification and elimination of amphetamine from the body. The formation of reactive intermediates during these processes can also affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Hydroxyphenylacetone within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s localization and accumulation can be affected by its binding to cellular macromolecules and its conversion to other metabolites. These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
4-Hydroxyphenylacetone’s subcellular localization is determined by its interactions with cellular components and its metabolic conversion. The compound can be found in various cellular compartments, including the cytoplasm and organelles involved in its metabolism. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxyphenylacetone can be synthesized through several methods. One common synthetic route involves the reaction of 1-(4-benzyloxyphenyl)propan-2-one with sodium iodide and chlorotrimethylsilane in acetonitrile. The reaction mixture is then quenched with methanol, and the product is extracted using diethyl ether and sodium hydroxide solution .
Industrial Production Methods: In industrial settings, the synthesis of 4-Hydroxyphenylacetone often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyphenylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone methide intermediates.
Reduction: Reduction reactions can convert it to corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenylacetones, alcohols, and quinone methides, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: The parent compound, which lacks the hydroxyl group.
4-Hydroxyamphetamine: Another metabolite of amphetamine with a similar structure.
4-Hydroxynorephedrine: A related compound formed through beta-hydroxylation.
Uniqueness: 4-Hydroxyphenylacetone is unique due to its specific hydroxylation at the para position, which influences its reactivity and metabolic pathways. This distinct structural feature allows it to participate in unique biochemical reactions and pathways compared to its analogs .
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMVAQHMFFZQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427095 | |
| Record name | 4-Hydroxyphenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-39-8 | |
| Record name | 4-Hydroxyphenylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyphenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-HYDROXYPHENYL)-2-PROPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79N2OO7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-acetylcysteine in 4-HPA induced liver toxicity?
A1: N-acetylcysteine, a known antidote for acetaminophen overdose, has shown protective effects against 4-HPA-induced liver toxicity in rat liver slice models. [] This suggests that the mechanisms of toxicity for both 4-HPA and acetaminophen might share similarities, potentially involving the depletion of glutathione, a crucial antioxidant in the liver. The research indicates that N-acetylcysteine may exert its protective effect by replenishing glutathione levels, thereby mitigating the toxic effects of 4-HPA. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-[2-[4-Benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1242166.png)
![1-[8-[2-(dimethylamino)ethyl]naphthalen-2-yl]-N-methylmethanesulfonamide](/img/structure/B1242167.png)


![(6S)-6-[6-[2-(3,5-dihydroxyphenyl)ethylamino]hexyl-propylamino]-5,6,7,8-tetrahydronaphthalene-1,2-diol](/img/structure/B1242173.png)


![N-[2-[6,6-dimethylhepta-2,4-diynyl(pentyl)amino]ethyl]-2-(2-methylnaphthalen-1-yl)sulfanylacetamide](/img/structure/B1242179.png)
![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)

![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)



